
Butyl 4-(phenylethynyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 4-(phenylethynyl)benzoate: is an organic compound that belongs to the class of benzoate esters It is characterized by the presence of a butyl group attached to the benzoate moiety, with a phenylethynyl substituent on the para position of the benzoate ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Butyl 4-(phenylethynyl)benzoate typically involves the esterification of 4-(phenylethynyl)benzoic acid with butanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Butyl 4-(phenylethynyl)benzoate can undergo various chemical reactions, including:
Oxidation: The phenylethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the aromatic ring.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of butyl 4-(phenylethynyl)benzyl alcohol.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: Butyl 4-(phenylethynyl)benzoate is used as a building block in organic synthesis
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound. It may exhibit properties such as antimicrobial or anticancer activity, although further studies are needed to confirm these effects.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it a versatile compound for various applications.
Mécanisme D'action
The mechanism of action of Butyl 4-(phenylethynyl)benzoate is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways.
Comparaison Avec Des Composés Similaires
Butyl benzoate: Lacks the phenylethynyl group, making it less reactive in certain chemical reactions.
Phenylethynyl benzoate: Lacks the butyl group, which may affect its solubility and reactivity.
Butyl 4-hydroxybenzoate: Contains a hydroxyl group instead of the phenylethynyl group, leading to different chemical properties.
Uniqueness: Butyl 4-(phenylethynyl)benzoate is unique due to the presence of both the butyl and phenylethynyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
827028-24-0 |
|---|---|
Formule moléculaire |
C19H18O2 |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
butyl 4-(2-phenylethynyl)benzoate |
InChI |
InChI=1S/C19H18O2/c1-2-3-15-21-19(20)18-13-11-17(12-14-18)10-9-16-7-5-4-6-8-16/h4-8,11-14H,2-3,15H2,1H3 |
Clé InChI |
SNLIINOXTBSEAQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1=CC=C(C=C1)C#CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[2-(4-Fluorophenyl)ethenyl]-1,3-oxazol-4-yl}methanol](/img/structure/B12531064.png)

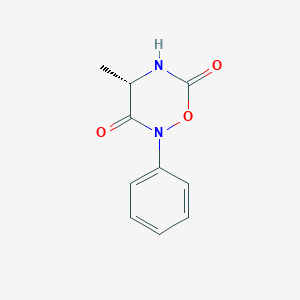
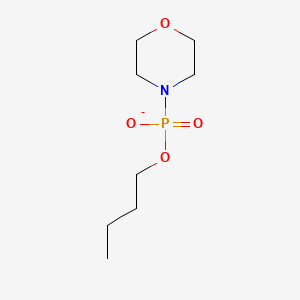
![3-[(3,4-Dimethylphenyl)amino]-1,3-diphenylpropan-1-one](/img/structure/B12531088.png)
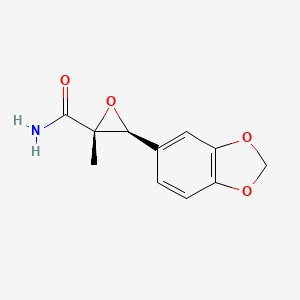
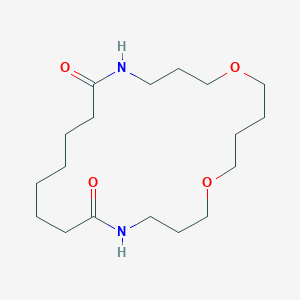
![5-[(3,4-Dichlorophenyl)methoxy]-6-methylpyrimidine-2,4-diamine](/img/structure/B12531107.png)
![Cysteine, S-[2-cyano-2-[[(phenylamino)carbonyl]amino]ethyl]-](/img/structure/B12531115.png)
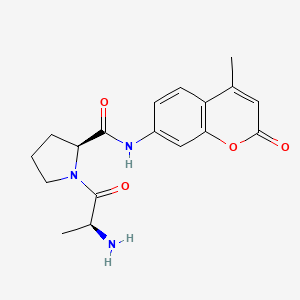

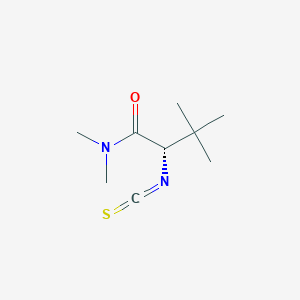
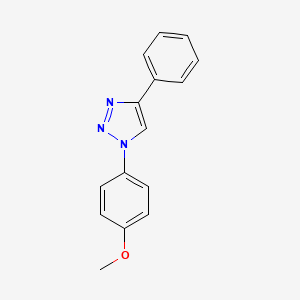
![4-[Dibutyl(chloro)stannyl]but-3-en-1-ol](/img/structure/B12531159.png)
